molecular formula C22H26N2O3S B2513966 Phenyl 4-((2-(benzylthio)acetamido)methyl)piperidine-1-carboxylate CAS No. 1235077-33-4

Phenyl 4-((2-(benzylthio)acetamido)methyl)piperidine-1-carboxylate

Cat. No. B2513966
CAS RN: 1235077-33-4
M. Wt: 398.52
InChI Key: PBVLXKNBWYVBRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 4-((2-(benzylthio)acetamido)methyl)piperidine-1-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Oxindole Synthesis via Palladium-catalyzed CH Functionalization

Phenyl 4-((2-(benzylthio)acetamido)methyl)piperidine-1-carboxylate is used in medicinal chemistry synthesis, specifically in the context of oxindole synthesis via palladium-catalyzed CH functionalization. This method involves Buchwald's and Hartwig's methodologies and targets the inhibition of the serine palmitoyl transferase enzyme, which is crucial for various therapeutic applications (Magano, Kiser, Shine, & Chen, 2014).

Stereochemistry and Synthesis of Piperidine Derivatives

Research into the stereochemistry of certain piperidine derivatives, such as those related to phenyl 4-((2-(benzylthio)acetamido)methyl)piperidine-1-carboxylate, has led to insights into the synthesis of compounds with specific Hi-antihistaminic activity. This includes the study of compounds like Levocabastine and its derivatives, which are important for developing new medications (Peeters, Blaton, & Ranter, 1994).

Development of Piperidine Subunit-Based Amines

The synthesis of 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters from serine and terminal acetylenes, which further undergo Claisen rearrangement to piperidine derivatives, showcases a general route to optically pure piperidines. These piperidine derivatives serve as versatile intermediates for a wide range of amines containing a substituted piperidine subunit, highlighting their significance in chemical synthesis and pharmaceutical research (Acharya & Clive, 2010).

Anti-Acetylcholinesterase Activity

The exploration of 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives in the context of acetylcholinesterase inhibitors illustrates the compound's potential for treating diseases like Alzheimer's. These studies focus on structure-activity relationships to identify potent anti-AChE compounds, which could lead to new therapeutic agents (Sugimoto et al., 1992).

Cardiovascular Activity and Electrochemical Oxidation Studies

Research involving nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, related to the compound of interest, focuses on their cardiovascular activity and electrochemical oxidation. Such studies contribute to understanding the pharmacological potential and electrochemical properties of new compounds, potentially leading to the development of novel cardiovascular drugs (Krauze et al., 2004).

properties

IUPAC Name

phenyl 4-[[(2-benzylsulfanylacetyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c25-21(17-28-16-19-7-3-1-4-8-19)23-15-18-11-13-24(14-12-18)22(26)27-20-9-5-2-6-10-20/h1-10,18H,11-17H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVLXKNBWYVBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CSCC2=CC=CC=C2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 4-((2-(benzylthio)acetamido)methyl)piperidine-1-carboxylate

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